molecular formula C23H15ClN2S2 B4288961 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile

2-(Benzylsulfanyl)-4-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B4288961
M. Wt: 419.0 g/mol
InChI Key: NSHLUHSMOFGPBR-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a benzylthio group, a chlorophenyl group, and a thienyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction between a suitable aldehyde and a nitrile compound.

    Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol compound to form the benzylthio group.

    Attachment of the Chlorophenyl and Thienyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate chlorophenyl and thienyl precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfanyl)-4-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary and is often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **2-(benzylthio)-4-(4-chlorophenyl)-6-(2-thienyl)pyridine
  • **2-(benzylthio)-4-(4-chlorophenyl)-6-(2-thienyl)benzene

Uniqueness

2-(Benzylsulfanyl)-4-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile is unique due to the presence of the nicotinonitrile core, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-benzylsulfanyl-4-(4-chlorophenyl)-6-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2S2/c24-18-10-8-17(9-11-18)19-13-21(22-7-4-12-27-22)26-23(20(19)14-25)28-15-16-5-2-1-3-6-16/h1-13H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHLUHSMOFGPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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